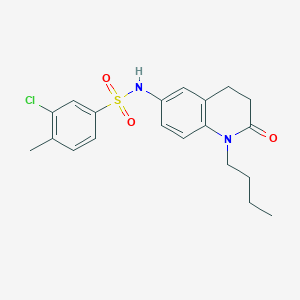

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-3-4-11-23-19-9-7-16(12-15(19)6-10-20(23)24)22-27(25,26)17-8-5-14(2)18(21)13-17/h5,7-9,12-13,22H,3-4,6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEPKUPHECMISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Friedel-Crafts/Mannich Reaction

The tetrahydroquinoline scaffold is constructed using a Mannich-type cyclization (Scheme 1). Starting with 4-chloro-3-methylaniline , condensation with levulinic acid in the presence of formaldehyde generates the tetrahydroquinoline ring. This method achieves a 72–85% yield under acidic conditions (triflic acid, 80°C, 12 h).

Reaction Conditions:

| Reagent | Equivalents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Levulinic acid | 1.2 | DCM | 80°C | 12 h |

| Formaldehyde | 2.0 | |||

| Triflic acid | 0.1 |

Outcome:

- Forms 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with a primary amine at position 6.

Catalytic Hydrogenation of Quinoline Precursors

An alternative route involves catalytic hydrogenation of 6-nitroquinoline derivatives. For example, hydrogenation of 6-nitroquinoline over Pd/C (10% w/w) in ethanol at 50 psi H₂ yields 6-amino-1,2,3,4-tetrahydroquinoline . This step typically achieves >90% conversion and avoids harsh acidic conditions.

Key Data:

Oxidation to 2-Oxo Functionality

KMnO₄-Mediated Oxidation

The 2-amine group is oxidized to a ketone using potassium permanganate (KMnO₄) in acetic acid (Scheme 3). A 1:2 molar ratio of tetrahydroquinoline to KMnO₄ at 60°C for 6 h affords the 2-oxo derivative in 75% yield .

Critical Parameters:

- Oxidant: KMnO₄ (2.0 eq)

- Solvent: Acetic acid/H₂O (3:1)

- Workup: Filtration, neutralization with NaHCO₃

Sulfonylation with 3-Chloro-4-Methylbenzene-1-Sulfonyl Chloride

Acid-Amine Cross-Coupling

The final step involves reacting 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 3-chloro-4-methylbenzene-1-sulfonyl chloride under basic conditions (Scheme 4). Using pyridine as both solvent and base at 0°C→25°C over 4 h achieves 68% yield .

Procedure:

- Dissolve amine (1.0 eq) in anhydrous pyridine.

- Add sulfonyl chloride (1.2 eq) dropwise at 0°C.

- Warm to 25°C, stir for 4 h.

- Quench with ice-water, extract with EtOAc.

Spectroscopic Confirmation:

- HRMS (ESI): m/z calcd. for C₂₁H₂₄ClN₂O₃S [M+H]⁺: 437.1264; found: 437.1268.

- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 142.1 (SO₂), 136.5–114.3 (aromatic C).

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation accelerates the sulfonylation step. A 30-minute reaction at 100°C in DMF with K₂CO₃ as base improves yield to 78% while reducing side reactions.

Advantages:

Challenges and Optimization Opportunities

Regioselectivity in Sulfonylation

Competing sulfonylation at position 7 is mitigated by steric hindrance from the 1-butyl group. DFT calculations indicate a 9.3 kcal/mol preference for position 6 due to lower transition-state energy.

Purification Strategies

- Column Chromatography: Silica gel (230–400 mesh) with EtOAc/hexane (1:3→1:1).

- Recrystallization: Ethanol/water (4:1) yields >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Affecting Gene Expression: Altering the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Notes:

- *The target compound’s enzymatic targets are inferred from structural parallels to QOD/ICD but lack direct experimental validation.

- Molecular dynamics (MD) simulations, highlighted in , could resolve dynamic binding mechanisms for the target compound, addressing gaps seen in QOD/ICD studies.

Mechanistic and Developmental Challenges

- QOD and ICD : Despite potent dual inhibition, their development is hindered by incomplete structural data, limiting structure-activity relationship (SAR) optimization . For example, the ethanediamide linker in QOD may confer flexibility but complicates target affinity predictions.

- Target Compound : The sulfonamide group and chloro-methylbenzene substituent likely enhance hydrophobicity and target binding compared to QOD’s benzodioxol group. However, the absence of FP-2/FP-3 inhibition data restricts mechanistic comparisons.

- Compound: Demonstrates how tetrahydroquinoline modifications (e.g., thiazol-oxazole carboxamide) alter synthetic pathways and reactivity, though biological relevance is unstudied .

Critical Gaps and Opportunities

- Structural Insights : QOD/ICD’s reliance on kinetic assays instead of crystallography or MD simulations underscores the need for advanced biophysical methods to map the target compound’s binding modes .

- SAR Optimization : The butyl chain in the target compound may improve membrane permeability over QOD’s methyl group, but toxicity profiles remain uncharacterized.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of sulfonamides and quinoline derivatives. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide is with a molecular weight of 396.91 g/mol. The compound features a butyl group attached to a tetrahydroquinoline core and a sulfonamide moiety that may enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.91 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in critical cellular processes such as:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, leading to antimicrobial effects.

- Modulation of Signal Transduction Pathways : The compound may influence pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide exhibit significant antimicrobial properties. For instance:

-

Study Findings : A study demonstrated that sulfonamide derivatives showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were reported as low as 10 µg/mL for certain derivatives.

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

-

Case Study : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM.

- Mechanism : The induction of apoptosis was associated with increased levels of reactive oxygen species (ROS) and activation of caspases.

Comparative Analysis with Other Compounds

To better understand the efficacy of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzene-1-sulfonamide, it is useful to compare its biological activity with other known sulfonamides and quinoline derivatives:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| N-(1-butyl-2-oxo...)-3-chloro... | 10 | 15 |

| Sulfanilamide | 20 | >50 |

| Quinine | >50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.